molecular formula C17H27N5O B6444159 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2640975-72-8

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6444159
CAS No.: 2640975-72-8
M. Wt: 317.4 g/mol
InChI Key: QRVMUNSCGGFLDC-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of azepane, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the introduction of the piperazine and pyridazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)ethanone
  • 4-(1-azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one
  • 1-[6-(azepan-1-yl)pyridin-3-yl]methanamine

Uniqueness

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of azepane, piperazine, and pyridazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-15-6-7-16(19-18-15)21-12-10-20(11-13-21)14-17(23)22-8-4-2-3-5-9-22/h6-7H,2-5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMUNSCGGFLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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